molecular formula C10H10F3NO B2478409 Ethyl 4-(trifluoromethyl)benzene-1-carboximidate CAS No. 57870-03-8

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate

Cat. No.: B2478409
CAS No.: 57870-03-8
M. Wt: 217.191
InChI Key: OQWJBTBBKXKOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate is a synthetic organic compound characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position and an ethyl carboximidate moiety . The trifluoromethyl group is a prevalent motif in medicinal and agrochemical chemistry, as it can significantly alter a molecule's properties, enhancing features such as metabolic stability, lipophilicity, and membrane permeability . This compound is classified as an imidate ester, a class of derivatives known for their reactivity in nucleophilic substitution reactions and as key intermediates in heterocyclic chemistry . A classical and efficient method for the synthesis of this carboximidate and its hydrochloride salt is the Pinner reaction . This process involves reacting 4-(trifluoromethyl)benzonitrile with anhydrous ethanol under acidic conditions, typically by saturating the solution with hydrochloric acid (HCl) gas at 0–5°C, which facilitates the formation of the imino ether intermediate . The hydrochloride salt form, which enhances the compound's stability and solubility in polar solvents, can be obtained through this route . As a versatile building block, this compound serves as a critical intermediate for constructing more complex molecules. Its reactivity makes it suitable for applications in pharmaceutical and agrochemical synthesis . While direct biological data for this specific compound is limited, research into structurally related compounds containing the trifluoromethylbenzene core and carboxamide functionalities has revealed promising biological activities. These activities include inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—enzymes relevant to neurodegenerative diseases—as well as antimycobacterial properties against Mycobacterium tuberculosis and nontuberculous mycobacteria . ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

ethyl 4-(trifluoromethyl)benzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWJBTBBKXKOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(trifluoromethyl)benzene-1-carboximidate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated process control ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Applications

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate serves as an important intermediate in organic synthesis. Its trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable component in drug design. The compound has been utilized in:

  • Formation of Amides and Peptides : The imidate functionality allows for the efficient formation of amides and peptides through coupling reactions with amines. This is particularly useful in synthesizing complex biomolecules where peptide bonds are essential.
  • Synthesis of Fluorinated Compounds : The presence of the trifluoromethyl group enables the introduction of fluorine into various organic frameworks, which can significantly alter the biological activity and pharmacokinetics of the resulting compounds.

Recent studies have highlighted the biological activity of this compound, particularly its role as an enzyme inhibitor.

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting diseases where these enzymes play a critical role. For instance, studies have shown that it affects aminopeptidases, which are crucial in peptide metabolism and immune responses .
  • Cancer Research : The compound's ability to modulate enzyme activity has implications in cancer therapy. By inhibiting enzymes that promote tumor growth or metastasis, this compound could potentially enhance the efficacy of existing cancer treatments .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

StudyFocusFindings
ERAP1 InhibitionIdentified as an effective inhibitor with potential to enhance tumor immunogenicity by modulating peptide loading on MHC-I molecules.
Synthesis MethodologyDemonstrated utility in late-stage functionalization of drug molecules, showcasing its versatility in synthetic applications.
Electrophilic Aromatic AminationDeveloped methodology for intramolecular amination using this compound as a key intermediate, highlighting its role in expanding synthetic routes for complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(trifluoromethyl)benzene-1-carboximidate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The carboximidate group can form covalent bonds with nucleophilic sites in target molecules, leading to modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of ethyl 4-(trifluoromethyl)benzene-1-carboximidate, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications/Notes Reference
This compound 57870-03-8 C₁₀H₁₀F₃NO 217.19 -CF₃, ethyl carboximidate Intermediate in drug synthesis; enhances lipophilicity
This compound hydrochloride 1333955-84-2 C₁₀H₁₁ClF₃NO 253.65 -CF₃, ethyl carboximidate (salt form) Improved solubility for polar reaction systems
7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde Not provided C₁₀H₅F₃OS 224.21 -CF₃, benzothiophene, aldehyde Building block for fluorinated heterocycles
N-[4-Chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]carbamate derivative Not provided Complex ~600–650 (estimated) -CF₃, imidazole, carbamate Patent example for agrochemicals/pharmaceuticals

Key Comparative Insights

Functional Group Influence :

  • Compared to 7-trifluoromethyl-benzo[b]thiophene-2-carbaldehyde , this compound lacks a heterocyclic system (e.g., benzothiophene) but shares the -CF₃ group. The carboximidate group offers nucleophilic reactivity, whereas the aldehyde in the benzothiophene derivative is electrophilic, highlighting divergent synthetic utilities .
  • The carbamate derivative in incorporates a trifluoromethyl-imidazole moiety, which is bulkier and more electron-deficient than the benzene-carboximidate system. This structural difference suggests distinct biological targeting (e.g., kinase inhibition) compared to the simpler carboximidate .

Physicochemical Properties: The hydrochloride salt of this compound has a higher molecular weight (253.65 vs. 217.19) and improved aqueous solubility compared to the free base, making it preferable for reactions in polar solvents . Non-fluorinated analogs (e.g., ethyl benzene-1-carboximidate) lack the -CF₃ group, resulting in lower thermal stability and reduced resistance to metabolic degradation.

Synthetic Utility :

  • Ethyl carboximidates are often employed as precursors to amidines or heterocycles via nucleophilic substitution. In contrast, carbamate derivatives () are typically used as protecting groups or bioactive motifs in drug candidates .

Biological Activity

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity, facilitating membrane penetration. The carboximidate moiety allows for covalent interactions with nucleophilic sites in biological targets, making it a valuable biochemical probe.

The mechanism of action involves the following:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, enhancing bioavailability.
  • Covalent Bond Formation : The carboximidate group can form stable covalent bonds with nucleophiles, potentially modulating various biological pathways.
  • Biochemical Probing : It has been investigated for its role in probing biochemical pathways due to its ability to interact selectively with specific molecular targets.

Pharmacological Properties

This compound has been explored for various pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, although detailed mechanisms remain under investigation.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as cancer and metabolic disorders .

Case Studies

  • Inhibition of Enzymatic Activity :
    • A study demonstrated that derivatives of this compound could inhibit the activity of certain aminopeptidases, which play a crucial role in immune response modulation. The inhibition was dose-dependent, with IC50 values indicating significant potency against target enzymes .
  • Cellular Assays :
    • In cellular assays, the compound exhibited selective inhibition of antigen presentation processes. This suggests potential applications in immunotherapy by modulating immune responses through targeted enzyme inhibition .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundTrifluoromethyl & carboximidate groupsEnzyme inhibition, potential antimicrobial
4-(Trifluoromethyl)benzene-1-sulfonyl chlorideSulfonyl groupBroad-spectrum antimicrobial
4-(Trifluoromethyl)phenyl isothiocyanateIsothiocyanate groupAnticancer properties

Research Findings

Recent findings highlight the versatility of this compound in various applications:

  • Synthesis Applications : It serves as a building block for synthesizing complex organic molecules, indicating its utility in organic chemistry and materials science.
  • Advanced Materials Development : The compound is also being explored for its potential in developing advanced materials due to its unique chemical properties.

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-(trifluoromethyl)benzene-1-carboximidate, and how can reaction efficiency be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, ethyl esters are often used as intermediates in imidate formation. A comparable protocol involves reacting 4-(trifluoromethyl)benzoyl chloride with ethanolamine derivatives under controlled pH and temperature (e.g., 0–5°C to minimize side reactions) . Optimization strategies include:

  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate imidate formation.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 93.4% yield reported in similar trifluoromethyl-phenyl derivatives) .
  • Purity Monitoring : Employ LCMS (e.g., m/z 366 [M+H]⁺) and HPLC (retention time: 1.26 minutes under acidic conditions) to track progress .

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